![molecular formula C18H16FNO2S2 B6477488 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 2640973-39-1](/img/structure/B6477488.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide, also known as 2-FBT, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a bithiophene-based compound that contains a fluorinated phenoxyacetamide group, and is the product of the reaction between 2-bromo-3-fluoro-5-methylpyridine and a 4-fluorophenoxyacetamide. This compound has been extensively studied due to its unique properties and potential applications.
Scientific Research Applications
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide is a valuable tool for scientific research due to its unique properties. It has been used in a variety of studies, including those related to the synthesis of organic compounds, the study of chemical reactivity, and the development of new materials. It has also been used to study the structure and properties of organic molecules, as well as the interactions between them.
Mechanism of Action
The mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide is not yet fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules, as well as its ability to act as a Lewis acid. This allows it to interact with other molecules and affect their structure and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide are not yet fully understood. However, it is believed that it may have potential applications as an anti-inflammatory agent, as well as an antioxidant.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation is that it is not yet fully understood, so the effects of its use in experiments are not yet known.
Future Directions
There is still much to be explored regarding the potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide. Some potential future directions include further research into its mechanism of action, its potential use as an anti-inflammatory and antioxidant, and its potential use as a catalyst in organic synthesis. Additionally, further research could be done to explore its potential use in the development of new materials and the study of chemical reactivity.
Synthesis Methods
The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide is relatively straightforward. It is produced by the reaction of 2-bromo-3-fluoro-5-methylpyridine and 4-fluorophenoxyacetamide in an aqueous solution of potassium carbonate. The reaction is carried out at room temperature for approximately 2 hours and yields N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide in a yield of approximately 80%.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c19-13-3-5-14(6-4-13)22-12-18(21)20-10-9-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTJPVCDZBZGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide |
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